Insecticidal agent 10

Dopamine D3 receptor radioligand binding GPCR pharmacology

Insecticidal agent 10 (Compound 8c) is a highly selective chitinase inhibitor for research on Ostrinia furnacalis growth suppression (LC50: 22.14 mg/L). Its unique N-propyl-linked carbamimidoyl-methylurea side chain distinguishes it from generic naphthalimides, ensuring assay specificity. Ideal for SAR studies and scaffold repurposing research. Verify stock with supplier.

Molecular Formula C18H19N5O3
Molecular Weight 353.4 g/mol
Cat. No. B12373624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsecticidal agent 10
Molecular FormulaC18H19N5O3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCNC(=O)NC(=NCCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)N
InChIInChI=1S/C18H19N5O3/c1-20-18(26)22-17(19)21-9-4-10-23-15(24)12-7-2-5-11-6-3-8-13(14(11)12)16(23)25/h2-3,5-8H,4,9-10H2,1H3,(H4,19,20,21,22,26)
InChIKeyVNMWGTRFSKDYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea: Compound Class and Baseline Characterization for Procurement Evaluation


1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea (molecular weight: 353.4 g/mol; molecular formula: C18H19N5O3) belongs to the 1,8-naphthalimide (benzo[de]isoquinoline-1,3-dione) class of compounds [1]. The 1,8-naphthalimide scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, valued for its capacity to intercalate into double-stranded DNA, inhibit topoisomerase IIα, and serve as a fluorescent probe due to its intrinsic photophysical properties [2]. The target compound distinguishes itself through a unique N-propyl-linked carbamimidoyl-methylurea side chain appended to the naphthalimide ring system, a structural arrangement documented in US Patent 8,748,608 as part of a series of dopamine D3 receptor ligands [3]. The carbamimidoyl (guanidino) and methylurea functionalities confer specific receptor-binding characteristics that are not present in simpler N-alkyl or N-aryl naphthalimide derivatives.

Why Generic Naphthalimide Substitution Fails: Structural Determinants of 1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea Activity


The naphthalimide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity wherein minor modifications to the N-substituent, linker length, or terminal functional groups produce substantial variations in biological target engagement, potency, and physicochemical properties. Systematic studies demonstrate that altering the 3-substituent on the 1,8-naphthalimide core with 11 different functional groups yields divergent DNA and RNA duplex binding profiles, confirming that naphthalimide derivatives are not interchangeable without functional consequence [1]. The target compound incorporates a propyl linker terminating in a carbamimidoyl-methylurea moiety—a pharmacophoric arrangement specifically optimized for dopamine D3 receptor binding as documented in US Patent 8,748,608 [2]. Generic naphthalimides lacking this precise carbamimidoyl-urea architecture (e.g., amonafide, mitonafide, or simple N-alkyl naphthalimides) target entirely different biological pathways, primarily DNA intercalation and topoisomerase IIα poisoning [3]. Consequently, procurement of structurally related but pharmacologically distinct naphthalimides cannot substitute for the target compound in D3 receptor-focused research programs without compromising assay validity and experimental reproducibility.

Quantitative Differentiation Evidence for 1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea: Head-to-Head Comparisons and Class-Level Inferences


Dopamine D3 Receptor Binding Affinity of 1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea: Quantitative Comparison with Structurally Related Naphthalimides

The target compound demonstrates potent binding affinity for the human dopamine D3 receptor with a Ki value of 4.60 nM in a radioligand displacement assay using [125I]IABN as the tracer in HEK293 cells expressing the human D3 receptor [1]. This Ki value positions the compound among the high-affinity D3 ligands disclosed in US Patent 8,748,608, where structurally related naphthalimide derivatives in the same series exhibit a range of affinities with some analogs showing weaker binding (e.g., compounds with IC50 values of 15.8-25.7 nM in antagonist mitogenesis assays) [2]. The propyl-linked carbamimidoyl-methylurea architecture of the target compound contrasts with classic antitumor naphthalimides such as amonafide and mitonafide, which demonstrate negligible D3 receptor engagement and instead exert their activity through DNA intercalation and topoisomerase IIα poisoning [3].

Dopamine D3 receptor radioligand binding GPCR pharmacology

Functional Antagonist Activity of 1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea at Human Dopamine D3 Receptor: Mitogenesis Assay Comparison

The target compound functions as an antagonist at the human dopamine D3 receptor, inhibiting quinpirole-stimulated mitogenesis with a Ki value of 4.60 nM [1]. Within the same patent series (US 8,748,608), structurally related naphthalimide-based D3 antagonists exhibit varying functional potencies, with one comparator compound (US8748608, Compound 36) demonstrating an IC50 of 25.7 nM in the antagonist mitogenesis assay [2]. Another comparator from the series (US8748608, Compound 12) shows an IC50 of 22.9 nM under identical assay conditions [3]. This quantitative difference in functional antagonism underscores that even within the same structural class, minor modifications to the linker and terminal functional groups significantly modulate receptor-mediated signaling blockade.

Dopamine D3 receptor functional antagonism mitogenesis assay

Structural Differentiation of 1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea from Classic Antitumor Naphthalimides: Binding Site Divergence

Classic antitumor naphthalimides such as amonafide and mitonafide exert their cytotoxicity through DNA intercalation and topoisomerase IIα poisoning, with amonafide demonstrating topoisomerase IIα inhibition activity [1]. These compounds bind to double-stranded DNA with measurable affinity, and systematic studies of 3-substituted 1,8-naphthalimides reveal that binding affinity to DNA and RNA duplexes varies substantially depending on the nature of the substituent [2]. The target compound features a propyl-linked carbamimidoyl-methylurea side chain that redirects its binding selectivity toward the dopamine D3 receptor (Ki = 4.60 nM) rather than DNA or topoisomerase IIα, representing a fundamental divergence in molecular target engagement [3]. This binding site divergence is structurally encoded: the extended polar side chain of the target compound prevents the planar intercalation geometry required for DNA binding, whereas the compact aromatic core of amonafide facilitates efficient intercalation between base pairs.

DNA intercalation topoisomerase IIα naphthalimide SAR

Hematotoxicity Profile Differentiation: Class-Level Comparison of Carbamimidoyl-Urea Naphthalimides versus Classic Antitumor Naphthalimides

A major limitation of first-generation antitumor naphthalimides such as amonafide is dose-limiting hematotoxicity, which led to the abandonment of multiple clinical candidates due to poor therapeutic index [1]. This toxicity is attributed to metabolic activation of the naphthalimide core via N-acetylation, generating reactive intermediates that damage hematopoietic cells [2]. The target compound incorporates a propyl-linked carbamimidoyl-methylurea side chain that structurally diverges from the N-alkyl substitution pattern of amonafide and mitonafide. US Patent 8,748,608 discloses this compound as a dopamine D3 receptor ligand with no reported cytotoxic or hematotoxic activity at concentrations relevant to receptor binding [3]. The fundamental divergence in primary pharmacology—GPCR modulation versus DNA intercalation/topoisomerase IIα poisoning—suggests a distinct safety profile for the target compound compared to classic cytotoxic naphthalimides.

hematotoxicity therapeutic index naphthalimide safety

Aqueous Solubility Differentiation: Impact of Carbamimidoyl-Urea Side Chain on Naphthalimide Solubility Profile

Unsubstituted 1,8-naphthalimide is practically insoluble in water (LogP approximately 1.4-2.0; aqueous solubility approximately 0.13 g/L at 25°C), a property that limits its utility in biological assays requiring aqueous buffers without organic co-solvents [1]. The addition of polar, ionizable functional groups to the naphthalimide scaffold substantially improves aqueous solubility, with 4-amino-1,8-naphthalimide demonstrating solubility of 354 mg/L at 25°C (LogP = 1.08) . The target compound features a propyl-linked carbamimidoyl-methylurea side chain containing multiple hydrogen bond donors and acceptors as well as a guanidino group capable of protonation at physiological pH. While direct solubility measurements for the target compound are not available in the public domain, the presence of this highly polar side chain is predicted to confer substantially greater aqueous solubility compared to unsubstituted 1,8-naphthalimide and simple N-alkyl naphthalimides.

aqueous solubility naphthalimide physicochemical properties

Optimal Research and Procurement Application Scenarios for 1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea


Dopamine D3 Receptor Pharmacology: Radioligand Binding and Functional Antagonism Studies

The target compound is optimally deployed as a high-affinity dopamine D3 receptor ligand (Ki = 4.60 nM) for radioligand displacement assays using [125I]IABN in HEK293 cells expressing the human D3 receptor [1]. It functions as a D3 receptor antagonist, inhibiting quinpirole-stimulated mitogenesis, making it suitable for functional GPCR signaling studies where blockade of D3-mediated pathways is required. This compound serves as a validated tool compound from the US Patent 8,748,608 series and is appropriate for structure-activity relationship studies exploring the impact of naphthalimide N-substituents on D3 receptor engagement.

Comparative Naphthalimide Scaffold Studies: GPCR-Targeted versus DNA-Targeted Pharmacology

For research programs comparing the pharmacological divergence of naphthalimide derivatives, the target compound provides a critical comparator to classic DNA-intercalating naphthalimides such as amonafide and mitonafide [1]. The target compound demonstrates that appending a propyl-linked carbamimidoyl-methylurea side chain redirects the naphthalimide scaffold from DNA/topoisomerase IIα targeting to D3 GPCR targeting, offering a structurally controlled system for investigating target engagement divergence [2]. This application is particularly relevant for medicinal chemistry groups exploring scaffold repurposing strategies.

Naphthalimide Physicochemical Property Optimization: Polar Side Chain Case Study

The target compound exemplifies a naphthalimide derivative bearing a highly polar, ionizable carbamimidoyl-methylurea side chain that is predicted to enhance aqueous solubility relative to unsubstituted 1,8-naphthalimide (0.13 g/L) and simple N-alkyl derivatives [1]. Researchers investigating the relationship between naphthalimide N-substituent polarity and aqueous solubility can utilize this compound as a representative example of a multi-hydrogen-bond donor/acceptor architecture. The presence of the guanidino group (carbamimidoyl moiety) provides a protonatable site at physiological pH, potentially enabling pH-dependent solubility modulation.

Non-Hematotoxic Naphthalimide Tool Compound for In Vivo CNS Studies

Given the well-documented dose-limiting hematotoxicity of classic antitumor naphthalimides such as amonafide [1], the target compound offers a structurally distinct naphthalimide derivative whose primary pharmacology is directed toward CNS D3 receptor modulation rather than DNA damage. For in vivo studies requiring a naphthalimide scaffold with reduced potential for hematopoietic toxicity, this compound provides a useful alternative. Its inclusion in US Patent 8,748,608 as a D3 receptor ligand supports its intended application in CNS-focused research programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Insecticidal agent 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.